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Compound of Interest

Compound Name: HsP104 protein

Cat. No.: B1175116 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers studying the collaborative protein disaggregation and

refolding activities of the Hsp104 and Hsp70/Hsp40 chaperone systems.

Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments.
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Problem ID Question Possible Causes
Suggested
Solutions

TG001

Low or no protein

disaggregation/reactiv

ation observed.

Suboptimal

Chaperone

Concentrations:

Incorrect ratios of

Hsp104, Hsp70, and

Hsp40 can limit

activity.

Refer to Table 1 for

recommended starting

concentrations.

Typically, Hsp104 is

used at 1µM, with

Hsp70 and Hsp40 at

equimolar or slightly

lower concentrations.

[1][2]

Inactive Chaperones:

Chaperone

preparations may

have lost activity due

to improper storage or

multiple freeze-thaw

cycles.

Test the ATPase

activity of individual

chaperones. For

Hsp104, a 5-fold

increase in luciferase

reactivation compared

to Hsp70/Hsp40 alone

is a good indicator of

activity.[3] Avoid

repeated freeze-thaw

cycles and store

chaperones in

appropriate buffers

containing glycerol at

-80°C.[3]

Incompatible

Chaperone Systems:

The species of origin

for Hsp104 and

Hsp70/Hsp40 must be

compatible. For

example, yeast

Hsp104 collaborates

effectively with the

yeast Hsp70/Hsp40

Ensure that the

Hsp104 and

Hsp70/Hsp40

chaperones are from

the same or a

compatible species.

The M-domain of

Hsp104 is a key

determinant of this
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system but not with

the bacterial DnaK

system.[4][5]

species-specificity.[4]

[6]

Inhibitory Nucleotide

Concentrations: High

concentrations of ADP

relative to ATP can

inhibit Hsp104's

ATPase activity and,

consequently, its

disaggregation

function.[7][8]

Maintain a high

ATP:ADP ratio in your

reaction buffer.

Consider using an

ATP regeneration

system (e.g., creatine

kinase and

phosphocreatine) for

long experiments.

TG002

High background

signal in luciferase

reactivation assays.

Spontaneous

Luciferase Refolding:

Some luciferase may

refold without the

assistance of the full

chaperone machinery.

Run a control reaction

with only the

Hsp70/Hsp40 system

to determine the

baseline level of

reactivation.[3]

Contaminants in

Reagents:

Contaminating

proteins or chemicals

in the buffer or

substrate preparation

could interfere with

the assay.

Use high-purity

reagents and ensure

thorough dialysis of

protein preparations.

TG003 Hsp104 is active with

amyloid substrates but

not amorphous

aggregates.

Lack of Hsp70/Hsp40:

While Hsp104 can

disaggregate some

amyloid fibrils

independently, its

activity on amorphous

aggregates is strictly

dependent on the

Ensure the presence

of a compatible and

active Hsp70/Hsp40

system in your

reaction when working

with non-amyloid

aggregated

substrates.[9]
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Hsp70/Hsp40 system.

[3][9]

TG004

Variability between

experimental

replicates.

Inconsistent

Aggregate

Preparation: The size

and nature of the

substrate aggregates

can significantly

impact disaggregation

efficiency.

Standardize the

protocol for preparing

aggregated substrate.

For heat-denatured

substrates, precisely

control the

temperature and

duration of incubation.

For chemically

denatured substrates,

ensure complete

removal of the

denaturant.

Pipetting Errors: Small

volumes of

concentrated

chaperone stocks can

be difficult to pipette

accurately.

Prepare master mixes

of reagents to

minimize pipetting

variability. Use

calibrated pipettes

and appropriate

techniques.
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Question ID Question Answer

FAQ001

What is the primary role of the

Hsp70/Hsp40 system in the

collaboration with Hsp104?

The Hsp70/Hsp40 system acts

upstream of Hsp104.[1] Hsp40

first recognizes and binds to

the aggregated substrate,

delivering it to Hsp70.[10]

Hsp70 then remodels the

aggregate surface, which is

thought to recruit Hsp104 and

facilitate the extraction of

polypeptides.[10][11]

FAQ002

Is the N-terminal domain

(NTD) of Hsp104 essential for

its collaboration with

Hsp70/Hsp40?

While the M-domain is critical

for the direct functional

interaction with the Hsp70

system[4][6], the NTD also

plays a regulatory role.[12] The

NTD is involved in substrate

binding and has chaperoning

activities of its own.[10]

However, for some heat-

aggregated substrates, the

NTD has been shown to be

dispensable for

disaggregation, even in the

absence of Hsp70.[4]

FAQ003
Can Hsp104 function without

ATP?

No, Hsp104 is an AAA+

ATPase, and its protein

disaggregation activity is

strictly dependent on ATP

hydrolysis.[9][13] ATP

hydrolysis provides the energy

for Hsp104 to thread

polypeptides through its

central pore, thereby extracting

them from the aggregate.[10]
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FAQ004

How does the type of substrate

(e.g., amorphous aggregate

vs. amyloid fibril) affect the

chaperone requirements?

The disaggregation of

amorphous aggregates by

Hsp104 is generally dependent

on the Hsp70/Hsp40 system.

[9] In contrast, Hsp104 can

remodel certain amyloid

structures, such as those

formed by the yeast prion

protein Sup35, without the

assistance of Hsp70/Hsp40 in

vitro.[3][14] However, the

presence of Hsp70/Hsp40 can

still enhance the

disaggregation of amyloid

substrates.[3]

FAQ005
What is the role of the M-

domain of Hsp104?

The M-domain is a coiled-coil

structure that is essential for

protein disaggregation in an

Hsp70/Hsp40-dependent

manner.[4][6] It is believed to

mediate the direct, species-

specific interaction between

Hsp104 and the Hsp70

system.[4][6] Mutations in the

distal loop of the M-domain

can specifically disrupt this

functional interaction with

Hsp70.[9]

Quantitative Data Summary
Table 1: Recommended Component Concentrations for In Vitro Disaggregation Assays
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Component

Substrate:
Luciferase
(chemically
denatured)

Substrate: MDH
(heat-aggregated)

Substrate: Sup35
Prion Fibrils

Hsp104 1 µM[2] 1 µM[4]
0.03 µM (low conc.) -

2 µM (high conc.)[1]

Hsp70 (Ssa1) 0.167 µM (Hsc70)[2] 1 µM[4] 0.25 µM - 2 µM[1]

Hsp40 (Ydj1/Sis1) 0.167 µM (DnaJA1)[2] 1 µM[4] 0.25 µM - 2.5 µM[1]

ATP 5 mM 5 mM 5 mM[1]

Substrate
Aggregated

Luciferase

2 µM (pre-

aggregation)[4]
2.5 µM[1]

Incubation Time
Varies (monitor over

time)
180 min[4] 2 hours[1]

Temperature 25°C - 30°C 22°C[4] 25°C[1]

Key Experimental Protocols
Protocol 1: Luciferase Reactivation Assay
This assay measures the ability of the chaperone machinery to disaggregate and refold

chemically denatured firefly luciferase.[3]

Materials:

Purified Hsp104, Hsp70 (e.g., Ssa1), and Hsp40 (e.g., Ydj1 or Sis1)

Firefly Luciferase

Denaturation Buffer (e.g., 8 M Urea)

Reactivation Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 2 mM

DTT)

ATP solution (pH 7.5)
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ATP Regeneration System (optional, e.g., creatine kinase and phosphocreatine)

Luciferase Assay Reagent

Luminometer

Procedure:

Prepare Aggregated Luciferase: Denature luciferase in denaturation buffer. Rapidly dilute

into reactivation buffer to form aggregates.

Set up Reactions: In a microplate, combine reactivation buffer, ATP, and the ATP

regeneration system (if using).

Add the chaperone components (Hsp104, Hsp70, Hsp40) at the desired concentrations (see

Table 1). Include controls such as "no chaperones" and "Hsp70/Hsp40 only".

Initiate Disaggregation: Add the aggregated luciferase to each well to start the reaction.

Incubate: Incubate the plate at 30°C.

Measure Reactivation: At various time points, take aliquots from each reaction and add them

to the luciferase assay reagent. Immediately measure the luminescence using a

luminometer.

Analyze Data: Plot luminescence (representing reactivated luciferase) against time.

Protocol 2: GFP Disaggregation Assay
This assay monitors the recovery of fluorescence from heat-aggregated GFP.[7][8]

Materials:

Purified Hsp104, Hsp70 (Ssa1), and Hsp40 (Sis1)

Purified GFP

Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT)
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ATP and ADP solutions (pH 7.5)

Fluorometer

Procedure:

Prepare Aggregated GFP: Induce aggregation of GFP by heating at a specific temperature

(e.g., 75°C) for a set duration.

Set up Reactions: In a cuvette or microplate, combine assay buffer, ATP, and varying

concentrations of ADP (to test for inhibition).

Add the chaperone components (Hsp104, Hsp70, Hsp40).

Initiate Disaggregation: Add the heat-aggregated GFP to the reaction mixture.

Monitor Fluorescence: Immediately place the sample in a fluorometer and monitor the

increase in GFP fluorescence (Excitation ~488 nm, Emission ~510 nm) over time at a

constant temperature (e.g., 25°C).

Analyze Data: Plot the initial rate of fluorescence recovery against the ADP concentration to

assess the effect of ADP on disaggregation efficiency.
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Caption: The collaborative pathway of Hsp40, Hsp70, and Hsp104 in protein disaggregation.
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Preparation
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Analysis
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Caption: A generalized workflow for an in vitro protein disaggregation and reactivation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35
prions - PMC [pmc.ncbi.nlm.nih.gov]

2. biorxiv.org [biorxiv.org]

3. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]

4. The M-domain Controls the Hsp104 Protein-remodeling Activity in an Hsp70/Hsp40-
dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

5. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously
aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The M-domain controls Hsp104 protein remodeling activity in an Hsp70/Hsp40-dependent
manner - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Adenosine diphosphate restricts the protein remodeling activity of the Hsp104 chaperone
to Hsp70 assisted disaggregation | eLife [elifesciences.org]

8. Adenosine diphosphate restricts the protein remodeling activity of the Hsp104 chaperone
to Hsp70 assisted disaggregation - PMC [pmc.ncbi.nlm.nih.gov]

9. DSpace [repository.upenn.edu]

10. researchgate.net [researchgate.net]

11. Frontiers | Cooperation of Hsp70 and Hsp100 chaperone machines in protein
disaggregation [frontiersin.org]

12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

13. ATP hydrolysis by yeast Hsp104 determines protein aggregate dissolution and size in
vivo - PMC [pmc.ncbi.nlm.nih.gov]

14. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-
Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Optimizing Hsp104 and
Hsp70/Hsp40 Collaboration]. BenchChem, [2025]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1175116?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572177/
https://www.biorxiv.org/content/10.1101/2024.04.26.591398v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938849/
https://pubmed.ncbi.nlm.nih.gov/9674429/
https://pubmed.ncbi.nlm.nih.gov/9674429/
https://pubmed.ncbi.nlm.nih.gov/20654624/
https://pubmed.ncbi.nlm.nih.gov/20654624/
https://elifesciences.org/articles/15159
https://elifesciences.org/articles/15159
https://pmc.ncbi.nlm.nih.gov/articles/PMC4927293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4927293/
https://repository.upenn.edu/entities/publication/e0852d3d-c5d7-47fd-bebb-d6532e5de2c6
https://www.researchgate.net/figure/A-model-for-the-cooperation-between-Hsp104-Hsp70-and-Hsp40-to-resolubilize-aggregates_fig3_281340177
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2015.00022/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2015.00022/full
https://weizmann.elsevierpure.com/ws/portalfiles/portal/89308798/rr_FEBSJ_Hsp104N-terminaldomain_PV2022.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7568574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7568574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496281/
https://www.benchchem.com/product/b1175116#optimizing-the-collaboration-between-hsp104-and-hsp70-hsp40-systems
https://www.benchchem.com/product/b1175116#optimizing-the-collaboration-between-hsp104-and-hsp70-hsp40-systems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1175116#optimizing-the-collaboration-between-
hsp104-and-hsp70-hsp40-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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